N-[4-(naphthalen-1-ylsulfamoyl)phenyl]thiophene-2-sulfonamide
Overview
Description
“N-{4-[(1-naphthylamino)sulfonyl]phenyl}-2-thiophenesulfonamide” is a chemical compound. It is a derivative of sulfonamide, which is a group of compounds known for their wide spectrum of biological activities .
Synthesis Analysis
The synthesis of sulfonamides, including “N-{4-[(1-naphthylamino)sulfonyl]phenyl}-2-thiophenesulfonamide”, generally involves S-N coupling reactions . These reactions often require a catalyst to generate an electrophilic substituting agent from the given reagents .Molecular Structure Analysis
The molecular structure of “N-{4-[(1-naphthylamino)sulfonyl]phenyl}-2-thiophenesulfonamide” is complex, with multiple functional groups. The compound contains a thiophene ring, a phenyl ring, and a naphthylamino group, all connected by sulfonyl linkages .Chemical Reactions Analysis
The chemical reactions involving “N-{4-[(1-naphthylamino)sulfonyl]phenyl}-2-thiophenesulfonamide” are likely to be similar to those of other sulfonamides. These reactions typically involve electrophilic aromatic substitution, where an electrophile attacks the carbon atoms of the aromatic ring .Mechanism of Action
While the specific mechanism of action for “N-{4-[(1-naphthylamino)sulfonyl]phenyl}-2-thiophenesulfonamide” is not mentioned in the search results, sulfonamides are known to exhibit antimicrobial and antitumor activities through various mechanisms. For instance, some sulfonamides inhibit dihydrofolate reductase (DHFR), a key enzyme involved in the synthesis of nucleotides .
Properties
IUPAC Name |
N-[4-(naphthalen-1-ylsulfamoyl)phenyl]thiophene-2-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S3/c23-28(24,22-19-8-3-6-15-5-1-2-7-18(15)19)17-12-10-16(11-13-17)21-29(25,26)20-9-4-14-27-20/h1-14,21-22H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMZAKFXNLPPCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NS(=O)(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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